5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95%
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Overview
Description
5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid (CFCB) is a synthetic organic compound that has been used in various scientific research applications. CFCB is a colorless, crystalline solid that is insoluble in water, but soluble in most organic solvents. It is a useful reagent for a variety of chemical reactions, and has been used in the synthesis of drugs, dyes and other organic compounds.
Scientific Research Applications
5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95% has been used in the synthesis of various compounds, including drugs, dyes and other organic compounds. It has also been used as a reagent in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
Mechanism of Action
5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95% is a reagent that acts as an electrophile in the synthesis of organic compounds. It acts as an electrophile by donating a pair of electrons to a nucleophile, forming a covalent bond. This covalent bond can then be used to form a variety of compounds.
Biochemical and Physiological Effects
5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. It has also been found to have anti-inflammatory effects, and has been used in the treatment of various skin conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95% in lab experiments is that it is a relatively inexpensive reagent that can be used in a variety of chemical reactions. It is also relatively easy to obtain and use. The main limitation is that it is not very soluble in water, so it must be used in an organic solvent.
Future Directions
Future research on 5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95% could focus on the development of new and improved synthesis methods, as well as the development of new applications for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential uses in the treatment of various diseases and conditions. Finally, research could be conducted on the environmental impact of the compound, as well as its potential toxicity.
Synthesis Methods
5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluorobenzoyl chloride with sodium hypochlorite in the presence of sodium hydroxide. The reaction is conducted in an aqueous solution, and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
3-chloro-5-(3-chloro-4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(15)6-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRQXGUSVUSTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690551 |
Source
|
Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262008-06-9 |
Source
|
Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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